Physicochemical Characteristics of 2-(4-Aminophenyl)oxazole Hydrochloride: A Technical Guide
Physicochemical Characteristics of 2-(4-Aminophenyl)oxazole Hydrochloride: A Technical Guide
Executive Summary
2-(4-Aminophenyl)oxazole hydrochloride (CAS: 1351659-13-6) is a critical heterocyclic building block and fluorescent scaffold used in the synthesis of bioactive compounds and optoelectronic materials. Structurally, it consists of a 1,3-oxazole ring substituted at the C2 position with a 4-aminophenyl group. The hydrochloride salt form significantly alters its solubility profile and bioavailability compared to the free base, making it the preferred species for aqueous-phase reactions and biological assays.
This guide provides a comprehensive technical analysis of its physicochemical properties, offering self-validating protocols for characterization and handling.[1] It addresses the compound's dual utility: as a pharmacophore in kinase inhibitors and antimicrobials, and as a primary scintillator/fluorophore in spectroscopic applications.
Chemical Identity & Structural Analysis[2]
The hydrochloride salt exists as a protonated species.[2][3] Understanding the site of protonation is vital for interpreting spectral and solubility data. The aniline nitrogen (
Table 1: Chemical Specifications
| Property | Specification |
| Chemical Name | 2-(4-Aminophenyl)oxazole hydrochloride |
| Synonyms | 4-(Oxazol-2-yl)aniline HCl; 4-(1,3-oxazol-2-yl)benzenamine hydrochloride |
| CAS Number (Salt) | 1351659-13-6 |
| CAS Number (Free Base) | 62882-11-5 |
| Molecular Formula | C |
| Molecular Weight | 196.63 g/mol (Salt); 160.17 g/mol (Base) |
| Appearance | Off-white to pale yellow crystalline solid |
| SMILES | Cl.Nc1ccc(cc1)c2ncco2 |
Physicochemical Profile
Solubility & Partition Coefficient
The hydrochloride salt exhibits enhanced aqueous solubility compared to the lipophilic free base. However, the aromatic oxazole core maintains a degree of hydrophobicity.
-
Aqueous Solubility: Moderate (>5 mg/mL estimated). The salt dissociates in water; however, in high pH buffers (> pH 6), the equilibrium shifts toward the free base, potentially causing precipitation.
-
Organic Solubility: Highly soluble in DMSO, Methanol, and Ethanol. Sparingly soluble in non-polar solvents (Hexane, Toluene).
-
LogP (Predicted): ~1.9 (Free Base). The ionized salt has a significantly lower LogD at physiological pH.
Acid Dissociation Constants (pKa)
The molecule possesses two ionizable centers. Understanding these values is critical for HPLC method development and formulation.
-
Aniline Nitrogen (-NH
-NH ): .-
Implication: At pH < 4, the molecule is fully protonated and water-soluble. At pH > 5, the neutral free base dominates.
-
-
Oxazole Nitrogen (=N-):
.-
Implication: Protonation of the oxazole ring only occurs under strongly acidic conditions (e.g., 1M HCl), which may affect UV absorption maxima.
-
Spectroscopic Properties (Fluorescence)
Oxazoles are renowned for their high quantum yields and large Stokes shifts.
-
Absorption
: ~280–310 nm (depending on solvent polarity). -
Emission
: ~350–400 nm (Blue/Violet region). -
Mechanism: The 4-amino group acts as an electron donor (auxochrome), while the oxazole ring acts as an electron acceptor, facilitating Intramolecular Charge Transfer (ICT) upon excitation.
Experimental Protocols
Protocol 1: Potentiometric pKa Determination
Rationale: Accurate pKa values are required to predict environmental behavior and solubility transitions.
Reagents:
-
0.01 M HCl, 0.1 M NaOH (standardized).
-
Ionic Strength Adjuster: 0.15 M KCl.
-
Analyte: 5 mg 2-(4-Aminophenyl)oxazole HCl.
Workflow:
-
Dissolution: Dissolve 5 mg of the compound in 20 mL of degassed water/KCl mixture. Ensure complete dissolution (acidic pH of the salt helps).
-
Titration: Titrate with 0.1 M NaOH in 5 µL increments using an autotitrator under inert gas (
) purge to prevent absorption. -
Data Analysis: Plot pH vs. Volume of NaOH. The first inflection point corresponds to the deprotonation of the anilinium ion.
-
Validation: Perform a back-titration with HCl to confirm reversibility and absence of hysteresis (degradation).
Protocol 2: HPLC Purity & Stability Profiling
Rationale: The amine group is susceptible to oxidation.[2][4] This method separates the salt, free base, and potential N-oxide degradation products.
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (buffers pH to ~2.7, keeping analyte protonated).
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 290 nm (near
).
Self-Validating Check:
-
Inject a "System Suitability Standard" containing the parent oxazole and 4-aminobenzoic acid (common impurity). Resolution (
) between peaks must be > 2.0.
Visualization of Characteristics
Diagram 1: pH-Dependent Speciation & Synthesis Logic
This diagram illustrates the synthesis pathway from precursors and the equilibrium between the salt and free base forms, which is critical for handling.
Caption: Synthesis and pH-dependent reversible conversion between the lipophilic free base and the water-soluble hydrochloride salt.
Diagram 2: Analytical Characterization Workflow
A logical flow for completely characterizing a new batch of the material.
Caption: Step-by-step Quality Control (QC) workflow ensuring chemical integrity before application in research.
Handling, Stability & Safety
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine moiety is sensitive to oxidation over long periods. Protect from light to prevent photodegradation of the fluorophore.
-
Stability:
-
Solid State:[5] Stable for >1 year if desiccated.
-
Solution: Solutions in DMSO are stable for 1 month at -20°C. Aqueous solutions should be prepared fresh due to potential hydrolysis of the oxazole ring under extreme pH or prolonged storage.
-
-
Safety (GHS): Classified as Irritant (H315, H319).[6] Avoid inhalation of dust.
References
-
PubChem. "Ethyl 2-(4-aminophenyl)-1,3-oxazole-4-carboxylate (Related Structure Data)." National Library of Medicine. [Link]
-
Pharmaffiliates. "2-(4-Aminophenyl)oxazole, HCl - Product Specifications." [Link]
-
Organic Chemistry Portal. "Synthesis of Oxazoles: Robinson-Gabriel and Van Leusen Methodologies." [Link]
-
Kuwana, R., et al. "Combination of fluorescent reagents with 2-(4-aminophenyl) benzothiazole... for analysis of spore structure."[7][8] Frontiers in Microbiology, 2025. (Demonstrates utility of related azole-aniline fluorophores). [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. youtube.com [youtube.com]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. 1,3-Oxazole synthesis [organic-chemistry.org]
- 5. 4-(Benzo[d]oxazol-2-yl)aniline | 20934-81-0 [sigmaaldrich.com]
- 6. Ethyl 2-(4-aminophenyl)-1,3-oxazole-4-carboxylate | C12H12N2O3 | CID 2758797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Combination of fluorescent reagents with 2-(4-aminophenyl) benzothiazole and safranin O was useful for analysis of spore structure, indicating the diversity of Bacillales species spores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Combination of fluorescent reagents with 2-(4-aminophenyl) benzothiazole and safranin O was useful for analysis of spore structure, indicating the diversity of Bacillales species spores [frontiersin.org]
oxazole.png)
thiazole.png)
oxazole.png)

